4-(2-cyanoethyl)-N,N-diethylpiperazine-1-carboxamide
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Overview
Description
4-(2-cyanoethyl)-N,N-diethylpiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyanoethyl group attached to the piperazine ring, along with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyanoethyl)-N,N-diethylpiperazine-1-carboxamide typically involves the reaction of N,N-diethylpiperazine with 2-cyanoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher efficiency. The use of automated systems for purification and isolation further enhances the overall production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-cyanoethyl)-N,N-diethylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyanoethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Amines or thiols in the presence of a base like triethylamine in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(2-cyanoethyl)-N,N-diethylpiperazine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-cyanoethyl)-N,N-diethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can form hydrogen bonds or electrostatic interactions with the active sites of these targets, leading to modulation of their activity. The carboxamide group can also participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
N,N-diethylpiperazine-1-carboxamide: Lacks the cyanoethyl group, resulting in different chemical properties and reactivity.
4-(2-cyanoethyl)piperazine-1-carboxamide: Similar structure but without the diethyl substitution on the piperazine ring.
Uniqueness
4-(2-cyanoethyl)-N,N-diethylpiperazine-1-carboxamide is unique due to the presence of both the cyanoethyl and diethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H22N4O |
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Molecular Weight |
238.33 g/mol |
IUPAC Name |
4-(2-cyanoethyl)-N,N-diethylpiperazine-1-carboxamide |
InChI |
InChI=1S/C12H22N4O/c1-3-15(4-2)12(17)16-10-8-14(9-11-16)7-5-6-13/h3-5,7-11H2,1-2H3 |
InChI Key |
WZWREWUDABZWOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)CCC#N |
Origin of Product |
United States |
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